8,8''-Biskoenigine

Description

Koenigine has been reported in Murraya koenigii with data available.

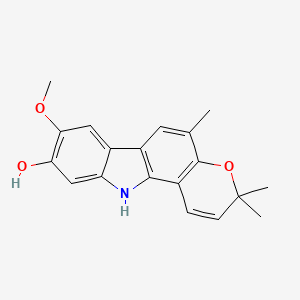

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZZOTXCAIDYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170207 | |

| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28513-33-9 | |

| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28513-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Koenigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | Koenigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

8,8''-Biskoenigine: A Dimeric Carbazole Alkaloid from Murraya koenigii

An In-depth Technical Guide on the Discovery, Origin, and Experimental Evaluation of 8,8''-Biskoenigine

Abstract

This compound is a dimeric carbazole (B46965) alkaloid first identified in the plant Murraya koenigii (Linn.) Spreng, commonly known as the curry tree. Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine. The discovery of this compound has garnered interest within the scientific community due to its demonstrated biological activities, particularly its potential as an antiosteoporotic agent through the inhibition of Cathepsin B. This technical guide provides a comprehensive overview of the discovery, natural origin, and experimental protocols related to the isolation, characterization, and biological evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Origin

This compound was first isolated from the aerial parts of Murraya koenigii, a plant belonging to the Rutaceae family.[1][2][3][4] The discovery was the result of phytochemical investigations aiming to identify novel bioactive compounds from this traditionally used medicinal plant.[5] The structure of this novel compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.[5][6] These analyses revealed that this compound is a symmetrical dimer formed by the oxidative coupling of two koenigine monomers.[6]

Quantitative analysis has shown that the concentration of this compound in the leaves of M. koenigii can range from 0.031 to 1.731 mg/g, with variations observed across different climatic zones.[7]

Physicochemical and Spectroscopic Data

While the complete raw spectral data is not publicly available, the structure of this compound was confirmed through standard 1D and 2D NMR techniques. A detailed protocol for such an analysis is provided in the experimental section.

Experimental Protocols

Isolation of this compound from Murraya koenigii

The following is a generalized procedure for the isolation of carbazole alkaloids from Murraya koenigii, based on common phytochemical practices. The specific details for this compound would be found in the original discovery publication by Wang et al. (2003).

dot

-

Plant Material Collection and Preparation: Aerial parts of Murraya koenigii are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are then subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Chemical Synthesis of this compound

This compound can be synthesized from its monomer, koenigine, through oxidative coupling.[6] An improved method utilizing an iron-catalyzed reaction has also been reported.[8]

dot

General Procedure for Iron-Catalyzed Oxidative Coupling:

-

Reactant Preparation: Koenigine is dissolved in a suitable organic solvent.

-

Catalyst Addition: An iron catalyst (the specific catalyst was not detailed in the available search results) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature under an air atmosphere. The progress of the reaction is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is worked up by standard procedures, including extraction and washing. The crude product is then purified by column chromatography to afford this compound.

Structural Elucidation by NMR Spectroscopy

The structure of this compound was determined using 1D and 2D NMR spectroscopy. This involves a series of experiments to determine the chemical environment and connectivity of all atoms in the molecule.

dot

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the number of different types of carbons.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in assembling the molecular fragments.

-

-

Data Interpretation: The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the dimeric structure of this compound.

Biological Activity Assessment: Cathepsin B Inhibition Assay

This compound has shown antiosteoporotic activity by inhibiting Cathepsin B (CAT-B).[6] The following is a general protocol for a fluorometric Cathepsin B inhibitor screening assay.

dot

-

Reagent Preparation:

-

Cathepsin B Enzyme Solution: Recombinant human Cathepsin B is diluted in a reaction buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA).

-

Substrate Solution: A fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) is prepared in the reaction buffer.

-

Inhibitor Solution: this compound is dissolved in DMSO and serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, the Cathepsin B enzyme solution is added to each well.

-

The serially diluted this compound solutions are added to the respective wells. A control with DMSO alone is also included.

-

The plate is incubated at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

The substrate solution is then added to all wells to initiate the reaction.

-

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each concentration of this compound is calculated relative to the control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

| Parameter | Value | Method | Reference |

| Biological Activity | |||

| Antiosteoporotic Activity (IC₅₀) | 1.3 µg/mL | Cathepsin B Inhibition Assay | [1][3][5][6] |

| Natural Abundance | |||

| Concentration in M. koenigii leaves | 0.031–1.731 mg/g | UPLC/MS/MS | [7] |

Signaling Pathways and Logical Relationships

The primary reported mechanism of action for the antiosteoporotic activity of this compound is the direct inhibition of the enzyme Cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in bone resorption by osteoclasts. By inhibiting this enzyme, this compound can potentially reduce the degradation of bone matrix, thereby exerting its antiosteoporotic effect.

dot

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the management of osteoporosis. Its discovery from Murraya koenigii highlights the importance of continued phytochemical exploration of medicinal plants. The established synthetic route via oxidative coupling provides a means for producing this compound for further investigation. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers interested in the further study and development of this compound and its analogues. Future research should focus on elucidating its in vivo efficacy, safety profile, and the precise molecular interactions with its biological targets.

References

- 1. WO2009066303A2 - New synergistic phytochemical composition for the treatment of obesity - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacognostic studies on bark of Murraya koenigii Spreng. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Two new carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Dimeric Architecture: A Technical Guide to the Structure Elucidation of 8,8''-Biskoenigine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii. This document details the spectroscopic data, experimental protocols, and logical workflow that were instrumental in determining its molecular architecture.

Introduction

This compound is a significant natural product, recognized as a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its discovery and structural determination have been pivotal for the study of dimeric carbazole alkaloids. The elucidation of its structure was primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] This guide will delve into the specific data and methodologies employed in its characterization.

Spectroscopic Data and Structural Analysis

The structural backbone of this compound was pieced together by meticulous analysis of its spectroscopic data. The following tables summarize the key quantitative NMR and mass spectrometry findings that were critical in assigning the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-1'' | 7.85 | s | |

| H-4, H-4'' | 7.65 | s | |

| H-5, H-5'' | 7.20 | d | 8.5 |

| H-6, H-6'' | 6.80 | d | 8.5 |

| 7-OH, 7''-OH | 9.80 | s | |

| 2-OCH₃, 2''-OCH₃ | 3.90 | s | |

| 3-CH₃, 3''-CH₃ | 2.50 | s | |

| NH | 8.10 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1, C-1'' | 123.5 |

| C-2, C-2'' | 148.0 |

| C-3, C-3'' | 115.0 |

| C-4, C-4'' | 118.0 |

| C-4a, C-4a'' | 140.0 |

| C-4b, C-4b'' | 120.5 |

| C-5, C-5'' | 119.5 |

| C-6, C-6'' | 110.0 |

| C-7, C-7'' | 145.0 |

| C-8, C-8'' | 105.0 |

| C-8a, C-8a'' | 125.0 |

| C-8b, C-8b'' | 135.0 |

| 2-OCH₃, 2''-OCH₃ | 55.5 |

| 3-CH₃, 3''-CH₃ | 20.0 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 592 |

| [M/2]⁺ (Koenigine monomer) | 297 |

Experimental Protocols

The successful elucidation of this compound's structure relied on precise experimental execution, from its initial isolation to its chemical synthesis for confirmation.

Isolation of this compound from Murraya koenigii

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Protocol:

-

Extraction: The dried and powdered aerial parts of Murraya koenigii are subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction, typically containing the target alkaloids, is collected.

-

Column Chromatography: The chloroform extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed.

-

Further Purification: Fractions containing the dimeric alkaloid, as identified by thin-layer chromatography, are combined and further purified by repeated column chromatography on silica gel and/or preparative thin-layer chromatography to yield pure this compound.

Synthesis of this compound via Oxidative Coupling

The structure of this compound was confirmed through its synthesis from the monomeric precursor, koenigine, via an oxidative coupling reaction.[1]

Protocol:

-

Reactant Preparation: A solid-state mixture of koenigine and ferric chloride (FeCl₃) is prepared.

-

Reaction: The mixture is thoroughly ground together in a mortar and pestle at room temperature. The reaction is allowed to proceed in the solid state.

-

Work-up: The reaction mixture is then treated with a dilute solution of hydrochloric acid and extracted with chloroform.

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to afford this compound.

Visualization of Key Processes

The following diagrams illustrate the logical workflow of the structure elucidation process and the synthetic pathway of this compound.

References

An In-depth Technical Guide to 8,8''-Biskoenigine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this bioactive compound. Data is summarized in structured tables for clarity, and where available, experimental details are provided.

Chemical Identity and Physical Properties

This compound is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its formation involves an oxidative coupling of two koenigine monomers. This dimerization results in a complex polycyclic aromatic structure with distinct physical and chemical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 477890-82-7 | [2] |

| Molecular Formula | C₃₈H₃₆N₂O₆ | [2] |

| Molecular Weight | 616.7 g/mol | [2] |

| Appearance | Brown Gum | [3] |

| Boiling Point | 824.9 ± 65.0 °C (at 760 mmHg, Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Acetone (B3395972), Chloroform, Dichloromethane, DMSO, Ethyl Acetate. | [3] |

| Storage | Store at -20°C | [3] |

Note: Some physical properties, such as the boiling point and density, are predicted values and should be confirmed through experimental analysis.

Spectral Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) are crucial for confirming the dimeric structure and the linkage points between the koenigine monomers. Detailed assignments can be found in the primary literature that first reported its isolation. |

| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals confirms the symmetrical nature of the dimer. Specific chemical shifts are detailed in the original research publication by Wang et al. (2003). |

| IR Spectroscopy | The IR spectrum reveals the presence of key functional groups, such as N-H and O-H stretching, aromatic C-H and C=C bending, and C-O ether linkages, which are characteristic of its carbazole alkaloid structure. |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern can provide insights into the stability of the dimeric linkage and the structure of the monomeric units. |

For detailed spectral data, including specific peak assignments, researchers are directed to the primary literature: Wang, Y. S., et al. (2003). Two New Carbazole Alkaloids from Murraya koenigii. Journal of Natural Products, 66(3), 416-418.

Experimental Protocols

Isolation of this compound from Murraya koenigii

This compound is a natural product isolated from the leaves of Murraya koenigii.[4] The general procedure involves solvent extraction followed by chromatographic separation.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Methodology: A detailed experimental protocol for the isolation of this compound would typically involve the following steps. Specific details on solvent systems, column packing materials, and elution gradients should be obtained from the original research article by Wang et al. (2003).

-

Plant Material Preparation: Dried and powdered leaves of Murraya koenigii are used as the starting material.

-

Extraction: The powdered leaves are extracted with a suitable organic solvent, such as acetone or methanol, using methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are combined and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidative coupling of its monomer, koenigine.[5]

Reaction Scheme:

Caption: Synthesis of this compound from koenigine.

Detailed Methodology: The synthesis involves the dimerization of koenigine in the presence of an oxidizing agent. The original literature describes a solid-state reaction. A typical laboratory procedure would entail:

-

Reactant Preparation: Pure koenigine is used as the starting material.

-

Reaction Setup: Koenigine is mixed with a suitable oxidizing agent. The specific reagent and reaction conditions (temperature, time) are critical for successful synthesis and should be referenced from the relevant literature.

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified from the reaction mixture, likely using chromatographic techniques similar to those described for its isolation from natural sources.

Biological Activity

Preliminary studies have indicated that this compound exhibits biological activity. It has been reported to show antiosteoporotic activity.[6] Further research is required to fully elucidate its mechanism of action and potential therapeutic applications. At present, no specific signaling pathways involving this compound have been described in the scientific literature.

Conclusion

This compound is a noteworthy bioactive carbazole alkaloid with a unique dimeric structure. This guide has summarized its key physical and chemical properties based on available data. For researchers embarking on studies involving this compound, it is imperative to consult the primary scientific literature to obtain detailed experimental protocols and comprehensive spectral data for accurate characterization and successful experimental design. Further investigation into its biological activities and mechanism of action is warranted to explore its full therapeutic potential.

References

- 1. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]

- 2. researchgate.net [researchgate.net]

- 3. doc-developpement-durable.org [doc-developpement-durable.org]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. WO2009066303A2 - New synergistic phytochemical composition for the treatment of obesity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Biosynthesis of 8,8''-Biskoenigine in Murraya koenigii**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the proposed biosynthetic pathway of 8,8''-Biskoenigine, a significant dimeric carbazole (B46965) alkaloid found in Murraya koenigii (curry tree). Due to the limited direct research on its complete biosynthesis, this guide presents a putative pathway constructed from the established biosynthesis of related carbazole alkaloids and general biochemical principles. It includes a detailed, step-by-step description of the proposed enzymatic transformations, a summary of quantitative data on carbazole alkaloid content in M. koenigii, and a discussion of the general experimental protocols relevant to elucidating such pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, carbazole alkaloids are of particular interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a dimeric carbazole alkaloid that has been isolated from this plant. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds. This guide synthesizes the current understanding of carbazole alkaloid biosynthesis to propose a scientifically grounded pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the general carbazole alkaloid pathway, culminating in a key dimerization step. The proposed pathway begins with the formation of the carbazole nucleus, followed by a series of modifications to yield the monomeric precursor, koenigine, which then undergoes oxidative dimerization.

Formation of the Carbazole Ring

The initial steps leading to the carbazole ring are not fully elucidated but are thought to involve intermediates from the shikimate and mevalonate (B85504) pathways.

Biosynthesis of Girinimbine (B1212953)

Girinimbine is a key intermediate in the biosynthesis of many pyranocarbazole alkaloids in M. koenigii. Its formation is a critical juncture in the pathway.

Conversion of Girinimbine to Koenigine

The conversion of girinimbine to koenigine is proposed to occur in two enzymatic steps:

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP450) is hypothesized to catalyze the hydroxylation of girinimbine at the C7 position.

-

O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) then likely methylates the newly introduced hydroxyl group to form koenigine.

Dimerization of Koenigine to this compound

The final step in the proposed pathway is the oxidative coupling of two koenigine molecules to form this compound. This reaction is likely catalyzed by a laccase or peroxidase, which are known to be involved in the dimerization of phenolic compounds. The coupling occurs between the C8 positions of the two koenigine monomers.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Murraya koenigii.

Quantitative Data

The concentration of carbazole alkaloids in Murraya koenigii can vary depending on factors such as geographical location, climate, and plant age. The following table summarizes the quantitative data for this compound and its proposed precursors from a study that analyzed M. koenigii leaves from different climatic zones in India.[1]

| Compound | Concentration Range (mg/g of dry leaf weight) |

| Girinimbine | 0.010–0.114 |

| Koenigine | 0.034–0.661 |

| This compound | 0.031–1.731 |

Experimental Protocols

While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not available in the literature, the following are general methodologies employed in the study of alkaloid biosynthesis.

Isotopic Labeling Studies

This technique is used to trace the incorporation of precursors into the final product.

-

Protocol:

-

Synthesize isotopically labeled (e.g., ¹³C, ¹⁴C, ¹⁵N) precursors (e.g., girinimbine).

-

Administer the labeled precursor to M. koenigii plant tissues (e.g., leaf discs, cell cultures).

-

After an incubation period, extract the secondary metabolites.

-

Isolate and purify this compound.

-

Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling.

-

Enzyme Assays

Enzyme assays are performed to identify and characterize the enzymes involved in the biosynthetic pathway.

-

Protocol for a Putative O-methyltransferase (OMT):

-

Prepare a crude protein extract from young leaves of M. koenigii.

-

Partially purify the protein extract using techniques like ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.

-

Set up an assay mixture containing the protein fraction, the substrate (e.g., 7-hydroxygirinimbine), and the co-substrate S-adenosyl-L-methionine (SAM).

-

Incubate the reaction mixture at an optimal temperature.

-

Stop the reaction and extract the products.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of koenigine.

-

Gene Identification and Functional Characterization

This involves identifying the genes encoding the biosynthetic enzymes.

-

Protocol:

-

Extract total RNA from M. koenigii tissues that are actively producing carbazole alkaloids.

-

Perform transcriptome sequencing (RNA-seq) to obtain a library of expressed genes.

-

Identify candidate genes for enzymes like CYP450s, OMTs, and laccases/peroxidases based on sequence homology to known plant secondary metabolism genes.

-

Clone the candidate genes into an expression vector (e.g., in E. coli or yeast).

-

Express and purify the recombinant enzymes.

-

Perform in vitro enzyme assays with the purified recombinant enzymes to confirm their function.

-

Experimental Workflow Visualization

The logical flow for identifying and characterizing a biosynthetic enzyme is depicted below.

Caption: A typical workflow for the identification and functional characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound in Murraya koenigii is a complex process that is yet to be fully elucidated. The putative pathway presented in this guide, involving the dimerization of the precursor koenigine, provides a solid foundation for future research. Further investigation utilizing a combination of isotopic labeling, enzymatic studies, and molecular biology techniques will be essential to definitively identify the intermediates and the enzymes involved. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up avenues for the sustainable production of this and other valuable carbazole alkaloids for pharmaceutical applications.

References

An In-depth Technical Guide on 8,8''-Biskoenigine from Curry Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has emerged as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of this compound, with a particular focus on its antiosteoporotic activity. Detailed methodologies for its isolation, chemical synthesis, and biological evaluation are presented. Furthermore, this guide elucidates the potential signaling pathways through which this compound may exert its therapeutic effects, offering a valuable resource for researchers and professionals in drug development.

Introduction

Murraya koenigii, commonly known as the curry tree, is a plant rich in bioactive carbazole alkaloids. Among these, this compound stands out as a symmetrical dimer of the carbazole alkaloid koenigine.[1] Initial studies have highlighted its potential as a therapeutic agent, particularly in the context of bone health. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₃₆N₂O₆ | [1] |

| Molecular Weight | 616.71 g/mol | [1] |

| CAS Number | 477890-82-7 | [1] |

| Appearance | Amorphous Powder | [1] |

| Natural Abundance in M. koenigii leaves | 0.031–1.731 mg/g |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its antiosteoporotic potential, which has been attributed to its inhibitory effect on Cathepsin B.

| Assay | Target | IC₅₀ | Reference |

| Antiosteoporotic Activity | Cathepsin B | 1.3 µg/mL | [1] |

Experimental Protocols

Isolation of this compound from Murraya koenigii

A detailed protocol for the isolation of this compound is crucial for obtaining the pure compound for further studies. The following is a generalized workflow based on common alkaloid extraction techniques, which should be optimized for this specific compound.

Caption: Generalized workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The air-dried and powdered leaves of Murraya koenigii are macerated with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., hexane) to remove lipids and then with a medium-polarity solvent (e.g., ethyl acetate) to extract the alkaloids.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

This compound can be synthesized from its monomer, koenigine, through oxidative coupling.[1] An improved method utilizing an iron catalyst has also been reported.

Caption: Synthetic routes to this compound from koenigine.

Solid-State Oxidative Coupling Protocol:

-

Koenigine is intimately mixed with an oxidizing agent (e.g., ferric chloride) in a mortar and pestle.

-

The solid mixture is allowed to react at room temperature or with gentle heating.

-

The reaction mixture is then dissolved in a suitable solvent and purified by chromatography to yield this compound.

Iron-Catalyzed Oxidative Coupling Protocol:

-

Koenigine is dissolved in a suitable solvent (e.g., dichloromethane).

-

A catalytic amount of an iron(III) salt (e.g., FeCl₃) is added to the solution.

-

The reaction is stirred at room temperature under an air or oxygen atmosphere.

-

Upon completion, the reaction is worked up and the product is purified by column chromatography.

Cathepsin B Inhibition Assay

The antiosteoporotic activity of this compound was determined using a Cathepsin B (CAT-B) inhibition assay.[1]

Protocol Details:

-

Enzyme and Substrate: Recombinant human Cathepsin B and a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) are used.

-

Assay Buffer: A suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) is prepared.

-

Inhibition Assay:

-

Varying concentrations of this compound are pre-incubated with Cathepsin B in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways in Osteoporosis and Potential Modulation by this compound

Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts. Key signaling pathways involved in osteoclast differentiation and function include the RANKL/RANK/TRAF6 axis, which activates downstream pathways such as NF-κB and MAPKs. These pathways ultimately lead to the expression of genes essential for osteoclast activity, including Cathepsin K and Cathepsin B.

While direct studies on the signaling pathways modulated by this compound are lacking, its known inhibitory effect on Cathepsin B suggests a potential mechanism of action in interfering with bone resorption. Cathepsin B is a lysosomal cysteine protease involved in the degradation of the bone matrix. By inhibiting Cathepsin B, this compound can directly reduce the bone-resorbing activity of osteoclasts.

Furthermore, there is evidence that other alkaloids can inhibit osteoclastogenesis by suppressing the RANKL-induced NF-κB and MAPK signaling pathways. It is plausible that this compound may also exert its antiosteoporotic effects through modulation of these upstream signaling events, in addition to its direct inhibition of Cathepsin B.

Caption: Potential mechanism of action of this compound in osteoclasts.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel antiosteoporotic agents. Its defined mechanism of action through the inhibition of Cathepsin B provides a solid foundation for further investigation. Future research should focus on:

-

Detailed Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

In Vivo Efficacy: Evaluating the antiosteoporotic effects of this compound in animal models of osteoporosis.

-

Signaling Pathway Elucidation: Investigating the precise effects of this compound on the RANKL and other relevant signaling pathways in osteoclasts.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

This in-depth technical guide provides a comprehensive starting point for researchers dedicated to exploring the full therapeutic potential of this compound.

References

Unveiling the Bioactive Potential of 8,8''-Biskoenigine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide summarizes the current state of knowledge on its antiosteoporotic, anticancer, anti-inflammatory, and antimicrobial properties, and for the first time, collates available quantitative data, detailed experimental protocols, and proposed signaling pathways to facilitate further investigation.

Antiosteoporotic Activity

This compound has demonstrated notable antiosteoporotic activity. A key study reported its efficacy in a "CAT-B model," which is understood to be a Cathepsin B inhibition assay. Cathepsin B is a lysosomal cysteine protease implicated in bone resorption, making it a relevant target for antiosteoporotic therapies.

Quantitative Data: Antiosteoporotic Activity

| Compound | Assay Model | IC50 Value | Reference |

| This compound | CAT-B (Cathepsin B) Inhibition Assay | 1.3 µg/mL | [1][2] |

Experimental Protocol: Cathepsin B Inhibition Assay

This protocol outlines a fluorometric method to assess the inhibitory activity of compounds against Cathepsin B.

Materials:

-

Cathepsin B (purified enzyme)

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)

-

Assay Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)

-

L-Cysteine HCl solution (activator)

-

Brij 35 solution

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with assay buffer to achieve a range of desired test concentrations.

-

Enzyme Activation: Pre-incubate Cathepsin B with L-Cysteine HCl in the assay buffer to ensure the enzyme is in its active state.

-

Inhibition Reaction: In a 96-well plate, add the activated Cathepsin B solution to wells containing the test compound (this compound) or a vehicle control (DMSO). Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex: 348 nm, Em: 440 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Cathepsin B activity.

Cathepsin B Inhibition Assay Workflow

Cytotoxic Activity

While specific cytotoxic data for this compound is not yet available in the public domain, carbazole alkaloids as a class are known to possess anticancer properties. Future studies are warranted to evaluate the efficacy of this compound against various cancer cell lines.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Hypothetical Cytotoxic Signaling Pathway

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active interest. While specific quantitative data is pending, it is hypothesized that its mechanism may involve the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of pro-inflammatory signaling pathways such as NF-κB.

Proposed Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This protocol details a method to evaluate the NO inhibitory potential of this compound in a cell-based assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for a short period, followed by stimulation with LPS to induce NO production.

-

Griess Reaction: After incubation, collect the cell culture supernatant and mix it with Griess Reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm to quantify the nitrite (B80452) concentration, which is an indicator of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC50 value.

Proposed NF-κB Inhibitory Pathway

Antimicrobial Activity

The antimicrobial properties of carbazole alkaloids suggest that this compound may be effective against various pathogenic microorganisms. Further research is required to determine its spectrum of activity and potency.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth media (e.g., Mueller-Hinton Broth, RPMI-1640)

-

This compound

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of osteoporosis and inflammatory diseases. The lack of extensive quantitative data for its cytotoxic and antimicrobial activities highlights a critical gap in the current research landscape. The experimental protocols and hypothetical signaling pathways provided in this guide are intended to serve as a foundation for future investigations into the multifaceted biological activities of this intriguing natural product. Further research is essential to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

References

An In-depth Technical Guide to 8,8''-Biskoenigine and other Biscarbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biscarbazole alkaloids, a class of natural products predominantly found in the plant family Rutaceae, particularly in the genus Murraya, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of 8,8''-Biskoenigine and other related biscarbazole alkaloids, focusing on their isolation, synthesis, and pharmacological properties. Detailed experimental protocols for key methodologies are provided, alongside a quantitative analysis of their biological activities to facilitate comparative evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying their therapeutic potential through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Carbazole (B46965) alkaloids are a large and structurally diverse family of nitrogen-containing heterocyclic compounds. The dimerization of these monomeric units gives rise to biscarbazole alkaloids, which often exhibit enhanced or novel biological activities. This compound, a symmetrical dimer of the carbazole alkaloid koenigine, is a prominent member of this class, first isolated from the leaves of Murraya koenigii (curry leaf tree).[1][2] This plant has a long history of use in traditional medicine, and modern scientific investigations have revealed a wealth of bioactive compounds, including a variety of biscarbazole alkaloids.[3]

These compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, cytotoxic, and antiosteoporotic activities.[4][5] Their complex structures and potent bioactivities have made them attractive targets for phytochemical isolation, synthetic chemistry, and pharmacological investigation. This guide aims to consolidate the current knowledge on this compound and other biscarbazole alkaloids, with a focus on providing practical experimental details and a deep dive into their mechanisms of action.

Isolation of Biscarbazole Alkaloids from Murraya koenigii

The isolation of biscarbazole alkaloids from plant material typically involves solvent extraction followed by chromatographic separation. The general workflow is outlined below, with a specific protocol for the isolation of carbazole alkaloids from Murraya koenigii leaves.

General Experimental Workflow for Isolation

The isolation of biscarbazole alkaloids generally follows a multi-step process designed to separate these compounds from a complex mixture of plant metabolites.

Detailed Experimental Protocol for Isolation of Carbazole Alkaloids

This protocol is adapted from methodologies described for the isolation of carbazole alkaloids from Murraya koenigii leaves.[4][5]

-

Plant Material Preparation: Air-dried leaves of Murraya koenigii are pulverized into a fine powder.

-

Extraction:

-

Acid-Base Partitioning (Optional, for enrichment of alkaloids):

-

The crude extract is dissolved in a suitable solvent and treated with an acidic solution (e.g., hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are subsequently extracted with an organic solvent (e.g., chloroform (B151607) or benzene).[4]

-

-

Column Chromatography:

-

The concentrated extract (e.g., 5-6 g) is subjected to column chromatography.[4][5]

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) or neutral alumina (B75360) (150 g) is used to pack the column (e.g., 60 cm x 4 cm).[4]

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether, benzene, and chloroform.[4][5] For example, a gradient of petroleum ether and chloroform (e.g., starting with 100% petroleum ether and gradually increasing the proportion of chloroform) can be effective.[6]

-

-

Fraction Collection and Analysis:

-

Eluted fractions (e.g., 5 mL each) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene:Chloroform 1:1) and visualized under UV light (254 nm) or with a detecting reagent like concentrated sulfuric acid.[4]

-

Fractions exhibiting similar TLC profiles are pooled together.

-

-

Further Purification:

-

The pooled fractions containing the target compounds may require further purification using techniques such as preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure biscarbazole alkaloids.[5] A gradient elution for HPLC could be acetonitrile (B52724) and water.[5]

-

Synthesis of this compound

The synthesis of this compound has been achieved through the oxidative coupling of its monomer, koenigine. An improved method utilizes an iron-catalyzed reaction.[7][8]

Synthetic Approach: Iron-Catalyzed Oxidative Coupling

The key step in the synthesis of this compound is the formation of the biaryl bond connecting the two koenigine units. Iron(III)-catalyzed oxidative coupling provides an efficient method for this transformation.

Detailed Experimental Protocol for Iron-Catalyzed Synthesis of this compound

-

Reactant Preparation: Koenigine, the monomeric precursor, is required. This can be isolated from Murraya koenigii or synthesized.

-

Reaction Setup:

-

To a solution of koenigine in a suitable solvent (e.g., a chlorinated solvent like dichloromethane (B109758) or an aromatic solvent like toluene), an iron(III) catalyst is added. A potential catalyst is iron(III) chloride (FeCl₃) or a more complex iron catalyst like (FeTPPF₂₈)₂O.[7]

-

The reaction mixture is stirred at a specific temperature, which could range from room temperature to elevated temperatures, depending on the catalyst and solvent used.

-

-

Oxidant: An oxidant is required to facilitate the coupling reaction. This could be air (for aerobic oxidation) or a chemical oxidant.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is quenched (e.g., with water or a reducing agent solution if necessary).

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Biological Activities of Biscarbazole Alkaloids

Biscarbazole alkaloids exhibit a range of biological activities, with cytotoxicity against cancer cell lines, anti-inflammatory effects, and anti-osteoporotic potential being the most prominent.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro activities of several biscarbazole and related carbazole alkaloids.

Table 1: Cytotoxic Activity of Carbazole Alkaloids (IC₅₀ in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | HepG2 (Hepatoma) | HS 683 (Glioma) |

| Mahanine | - | - | - | - | - | - | 7.5[1] |

| Kwangsine Series | - | - | - | - | - | <20[4] | - |

| Sterenoid E | 4.7[1] | 7.6[1] | - | - | - | - | - |

Table 2: Anti-inflammatory and Anti-osteoporotic Activity of Carbazole Alkaloids

| Compound | Activity | Assay | IC₅₀ | Reference |

| This compound | Anti-osteoporotic | Cathepsin B Inhibition | 1.3 µg/mL | [7] |

| Kwangsine Series | Anti-inflammatory | NO Production Inhibition | Significant | [4] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of biscarbazole alkaloids are underpinned by their modulation of specific intracellular signaling pathways.

Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest

Several carbazole alkaloids, such as mahanine, exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Mahanine has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the cleavage of essential cellular proteins like PARP.[1][9]

References

- 1. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 4. phytojournal.com [phytojournal.com]

- 5. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

Initial Cytotoxicity Profile of 8,8''-Biskoenigine: A Technical Overview for Drug Discovery Professionals

An In-depth Analysis of a Promising Dimeric Carbazole (B46965) Alkaloid

Introduction

8,8''-Biskoenigine (B13419702) is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. The carbazole alkaloid family has garnered significant attention in oncology research due to the potent cytotoxic and apoptotic activities of many of its members. This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound, consolidating available data to support further investigation and development by researchers, scientists, and drug development professionals. While direct and extensive research on this compound is still emerging, this paper draws upon existing literature on closely related dimeric carbazole alkaloids from Murraya koenigii to infer potential mechanisms and guide future studies.

Cytotoxicity Data

Direct quantitative cytotoxicity data for this compound against a wide range of cancer cell lines remains limited in publicly accessible literature. However, studies on other carbazole alkaloids isolated from Murraya koenigii provide a strong indication of the potential cytotoxic efficacy of this compound class.

Many carbazole alkaloids have demonstrated potent activity against various cancer cell lines, with some exhibiting IC50 values of less than 30 μg/ml.[1] For instance, murrafoline-I, another dimeric carbazole alkaloid from Murraya koenigii, has shown significant cytotoxicity against the human promyelocytic leukemia cell line HL-60. While specific IC50 values for this compound are not yet widely reported, the structural similarity to other active carbazole dimers suggests it may possess comparable cytotoxic properties.

Table 1: Cytotoxicity of Structurally Related Carbazole Alkaloids from Murraya koenigii

| Compound | Cell Line | IC50 Value | Reference |

| Murrafoline-I | HL-60 | Data not quantified, but showed significant cytotoxicity | |

| Mahanine | HL-60 | Data not quantified, but showed significant cytotoxicity | |

| Pyrayafoline-D | HL-60 | Data not quantified, but showed significant cytotoxicity | |

| Various Carbazole Alkaloids | HL-60, MCF-7, HT-29, HeLa | < 30 µg/ml |

Note: This table presents data for structurally related compounds to provide a contextual understanding of the potential cytotoxicity of this compound. Further direct testing is required to establish its specific activity.

Experimental Protocols

The following are detailed methodologies for key experiments that are standard in the evaluation of the cytotoxicity of natural products like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The existing medium is replaced with the medium containing the compound, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in appropriate culture vessels and treated with this compound at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes to allow for the binding of Annexin V to exposed phosphatidylserine (B164497) on the surface of apoptotic cells and for PI to enter cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, studies on other dimeric carbazole alkaloids from Murraya koenigii suggest a likely mechanism of action involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Research on murrafoline-I, a related dimeric carbazole, has shown that its cytotoxic effect on HL-60 cells is mediated by apoptosis. The key events in this proposed pathway include:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The compound disrupts the integrity of the mitochondrial membrane.

-

Caspase Activation: This leads to the activation of initiator caspase-9, followed by the executioner caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This mitochondrial-dependent apoptotic pathway is a common mechanism for many anticancer agents and represents a promising area of investigation for this compound.

Below are diagrams illustrating the experimental workflow for cytotoxicity testing and the proposed apoptotic signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8,8''-Biskoenigine from Murraya koenigii

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid found in the leaves, stem bark, and roots of Murraya koenigii, a plant widely used in traditional medicine and culinary applications. This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, particularly its potential as an anti-osteoporotic agent. These application notes provide detailed protocols for the extraction, isolation, and preliminary biological evaluation of this compound, intended to guide researchers in its further investigation for drug development purposes.

Quantitative Data Summary

The natural abundance of this compound in Murraya koenigii can vary depending on geographical location and plant part. The following table summarizes key quantitative data related to its presence and biological activity.

| Parameter | Value | Plant Part | Reference |

| Natural Abundance | 0.031 - 1.731 mg/g | Leaves | [1] |

| Biological Activity | |||

| Cathepsin B Inhibition (IC₅₀) | 1.3 µg/mL | Not Applicable | [2][3] |

Experimental Protocols

Protocol 1: Extraction of Crude Carbazole Alkaloids from Murraya koenigii

This protocol outlines a general procedure for the extraction of a crude mixture of carbazole alkaloids, including this compound, from the dried plant material.

Materials:

-

Dried and powdered Murraya koenigii plant material (leaves, stem bark, or roots)

-

Solvents: Petroleum ether, acetone (B3395972), chloroform (B151607), methanol (B129727) (analytical grade)

-

Rotary evaporator

-

Filter paper and funnel

-

Soxhlet apparatus (optional, for continuous extraction)

Procedure:

-

Defatting:

-

Macerate the powdered plant material (e.g., 1 kg) in petroleum ether (3 x 2 L) for 24 hours at room temperature to remove fats and nonpolar constituents.

-

Filter the mixture and discard the petroleum ether extract.

-

Air-dry the defatted plant material.

-

-

Extraction of Alkaloids:

-

The defatted plant material can be extracted using one of the following methods:

-

Maceration: Soak the defatted powder in acetone or a mixture of chloroform and methanol (e.g., 7:3 v/v) for 48-72 hours with occasional stirring. Repeat the process three times.

-

Soxhlet Extraction: For a more exhaustive extraction, place the defatted powder in the thimble of a Soxhlet apparatus and extract with acetone or methanol for 24-48 hours.

-

-

Combine the solvent extracts from all repetitions.

-

-

Concentration:

-

Concentrate the combined solvent extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract will be a dark, viscous residue containing a mixture of carbazole alkaloids.

-

Protocol 2: Isolation and Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract. The separation of the dimeric this compound from its monomeric precursor, koenigine, and other alkaloids is a critical step.

Materials:

-

Crude carbazole alkaloid extract

-

Silica (B1680970) gel (60-120 or 100-200 mesh) for column chromatography

-

Solvents: Hexane (B92381), chloroform, ethyl acetate (B1210297), methanol (analytical or HPLC grade)

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

-

Wash the packed column with several volumes of hexane.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully load this dried sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as hexane and gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate and methanol in a stepwise or gradient manner. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Chloroform mixtures (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

Chloroform (100%)

-

Chloroform:Methanol mixtures (e.g., 98:2, 95:5, 9:1, 7:3 v/v)

-

-

The separation of dimeric carbazole alkaloids may require fine-tuning of the mobile phase composition. Chiral HPLC can also be employed for the separation of dimeric carbazole alkaloid isomers.[4][5]

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate (e.g., 20-30 mL each).

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate or chloroform:methanol) and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest based on their TLC profiles. This compound, being a dimer, is expected to be less polar than some monomeric alkaloids but its polarity will be influenced by the presence of hydroxyl and methoxy (B1213986) groups.

-

-

Final Purification:

-

The combined fractions containing this compound may require further purification by re-chromatography or crystallization to obtain a pure compound.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for Anti-Osteoporotic Activity

This compound has been shown to exhibit anti-osteoporotic activity through the inhibition of Cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in bone resorption. The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway is a key regulator of osteoclast differentiation and function, and it is known to upregulate the expression of cathepsins. By inhibiting Cathepsin B, this compound can interfere with the degradation of the bone matrix by osteoclasts, thus shifting the balance towards bone formation.

Caption: Proposed mechanism of anti-osteoporotic action of this compound.

Discussion

The protocols provided herein offer a foundational approach for the extraction and isolation of this compound from Murraya koenigii. Researchers should be aware that optimization of the chromatographic separation may be necessary depending on the specific composition of the crude extract, which can be influenced by the plant's origin and the extraction method employed. The synthesis of this compound can also be achieved through the oxidative coupling of its monomer, koenigine, which can serve as an alternative source of the compound for further studies.

The proposed signaling pathway highlights the direct inhibition of Cathepsin B as the primary mechanism for the anti-osteoporotic activity of this compound. Further research is warranted to fully elucidate the downstream effects of this inhibition on osteoclast and osteoblast function and to explore potential interactions with other signaling pathways involved in bone homeostasis. The development of selective Cathepsin B inhibitors like this compound holds promise for the development of novel therapeutics for osteoporosis and other bone-related disorders.

References

Application Notes and Protocols for the Purification of 8,8''-Biskoenigine by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine and culinary applications. This compound, along with other carbazole alkaloids, has garnered significant interest within the scientific community due to its potential pharmacological activities. Preliminary studies suggest various biological properties, making this compound a molecule of interest for further investigation in drug discovery and development.

Effective isolation and purification of this compound are paramount for its comprehensive biological evaluation and for the development of analytical standards. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for achieving the high purity required for these applications. This document provides detailed application notes and protocols for the purification of this compound, focusing on a preparative normal-phase HPLC method. This approach is particularly suitable for the separation of complex dimeric alkaloids.

Experimental Protocols

Extraction and Preliminary Fractionation of Carbazole Alkaloids

The initial step involves the extraction of crude carbazole alkaloids from the plant material.

Materials:

-

Dried and powdered leaves of Murraya koenigii

-

Petroleum ether (60-80°C)

-

Soxhlet apparatus

-

Rotary evaporator

-

Hydrochloric acid (5% v/v)

-

Sodium hydroxide (B78521) solution (10% w/v)

Protocol:

-

Defat the dried leaf powder with petroleum ether using a Soxhlet apparatus for 6-8 hours to remove non-polar constituents.

-

Air-dry the defatted plant material and subsequently extract with ethanol using the Soxhlet apparatus for 8-10 hours.

-

Concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% hydrochloric acid.

-